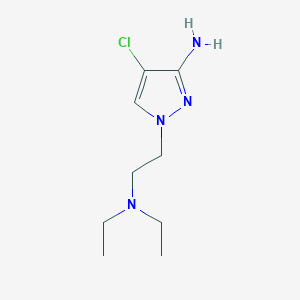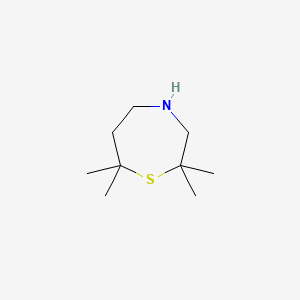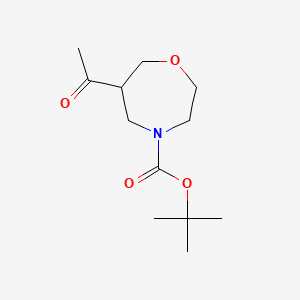
4-Fluoro-3-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. The presence of a fluorine atom at position 4 and a methyl group at position 3 makes this compound unique. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-1H-pyrazol-5-amine can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of 4-fluorophenylhydrazine with 3-methyl-2-butanone under acidic conditions can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-3-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorine atom enhances its binding affinity and selectivity. The compound can also modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: Lacks the fluorine atom, which affects its biological activity and chemical reactivity.
4-Fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine: Contains an additional phenyl group, which alters its physical and chemical properties.
1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group at position 1 instead of an amino group.
Uniqueness
The presence of both the fluorine atom and the amino group in 4-Fluoro-3-methyl-1H-pyrazol-5-amine makes it unique. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Propiedades
Fórmula molecular |
C4H6FN3 |
|---|---|
Peso molecular |
115.11 g/mol |
Nombre IUPAC |
4-fluoro-5-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C4H6FN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8) |
Clave InChI |
VLVFUURVLVONSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![14-(Cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B13637364.png)




![4-chloro-2-ethyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13637379.png)



